(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Overview
Description
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions under which these reactions occur, the products formed, and the mechanism of the reaction are all part of this analysis .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, optical activity, etc. These properties can give valuable information about the compound’s structure and purity .Scientific Research Applications
Antibacterial Applications
Research has demonstrated the synthesis and characterization of compounds related to 4-hydroxy-chromen-2-one, showing significant antibacterial activity. These compounds, including various synthesized derivatives, have been evaluated against bacterial cultures such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of bacteriostatic and bactericidal activity. This underscores the potential of similar compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Catalytic Properties in Organic Synthesis
Novel polystyrene-supported catalysts have been developed for use in environmentally friendly organic synthesis processes, including the Michael addition, which is pivotal for synthesizing various bioactive molecules such as Warfarin and its analogues. These catalysts have shown high conversion yields, highlighting the role of similar compounds in facilitating efficient and sustainable chemical syntheses (Alonzi et al., 2014).
Development of Fluorescent Probes
The creation of a near-infrared fluorescent probe for imaging nitroxyl in living cells is a notable application. This probe, leveraging a chromen-4-ylidene malononitrile moiety, demonstrates rapid response and high specificity, essential for real-time biological monitoring and understanding the physiological roles of nitroxyl. Such advancements are crucial for biomedical research, offering new tools for cellular and molecular imaging (Zhang et al., 2020).
Anti-Cancer Activity
Research into ruthenium flavanol complexes has provided insight into their anticancer activities, particularly against breast cancer cell lines. These complexes, including those derived from substituted flavones, have been screened for cytotoxicity, revealing significant potential for developing new chemotherapeutic agents. The compounds exhibited concentration-dependent cytotoxicity, with certain derivatives inducing high levels of cell death in cancer cells (Singh et al., 2017).
Photochromic Materials
The synthesis of photochromic thieno-2H-chromenes illustrates the application of such compounds in developing materials with light-responsive properties. These materials, synthesized from hydroxybenzo[b]thiophenes, exhibit changes in color upon exposure to light, suggesting their utility in creating smart coatings, displays, and sensors with reversible photochromic behavior (Queiroz et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O6S/c1-30-19-8-12(7-17(20(19)26)25(28)29)6-14(10-23)21-24-16(11-32-21)15-9-13-4-2-3-5-18(13)31-22(15)27/h2-9,11,26H,1H3/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUUMBHSKURXKE-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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